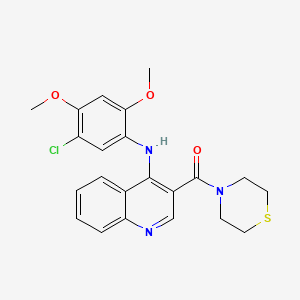

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .

Wissenschaftliche Forschungsanwendungen

Preliminary studies suggest that compounds similar to CM-29 exhibit a range of biological activities. These include:

- Anticancer Activity : CM-29 has shown promise in inhibiting tumor cell proliferation. Its structural analogs have been tested against various human tumor cell lines, revealing significant antiproliferative effects .

- Antimicrobial Properties : The unique combination of functional groups in CM-29 suggests potential activity against bacterial infections, which could be beneficial in dual-action therapies targeting both cancer and infections.

Case Studies and Research Findings

Several studies have documented the effects of CM-29 and similar compounds on cancer cells:

- In Vitro Studies : A study investigating the anticancer properties of quinoline derivatives found that compounds with structural similarities to CM-29 exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Mechanistic Insights : Research focusing on the mechanism of action highlighted that certain derivatives can disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of CM-29 based on its chemical structure. These models help identify the most promising candidates for further development in drug discovery.

Wirkmechanismus

The mechanism of action of (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A simpler structure with similar biological activities.

Chloroquine: Known for its antimalarial properties.

Quinacrine: Used as an antiprotozoal and antirheumatic agent.

Uniqueness

What sets (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other quinoline derivatives .

Biologische Aktivität

The compound (4-((5-Chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone , commonly referred to as CM-29 , is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structure, featuring a quinoline moiety linked to a thiomorpholine group, positions it as a promising candidate for various biological applications, particularly in cancer therapy.

Chemical Structure

The chemical formula for CM-29 is C22H22ClN3O3S, with a molecular weight of approximately 443.9 g/mol. The compound's IUPAC name is:

This structure includes functional groups that are known to influence its biological activity.

The biological activity of CM-29 is primarily attributed to its ability to inhibit specific kinases, particularly Flt-3 , which is overexpressed in various cancers such as acute myeloid leukemia (AML). By targeting these kinases, CM-29 may disrupt critical signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects against cancer.

Biological Activity Overview

Preliminary studies indicate that CM-29 exhibits a range of biological activities, including:

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell growth and inducing apoptosis in leukemia cell lines.

- Antimicrobial Properties : Similar quinoline derivatives have shown efficacy against various microbial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on structural similarities with other anti-inflammatory agents.

Research Findings and Case Studies

- Inhibition of Flt-3 Kinase : Research indicates that CM-29 can effectively inhibit Flt-3 kinase activity, which is crucial for the survival and proliferation of AML cells. This inhibition could lead to reduced tumor growth and increased sensitivity to other chemotherapeutic agents.

- Cell Viability Assays : In vitro studies using MTT assays have shown that CM-29 significantly reduces the viability of AML cell lines in a dose-dependent manner. The IC50 values observed were comparable to established chemotherapeutics, suggesting its potential as an effective treatment option .

- Computational Studies : QSAR (Quantitative Structure–Activity Relationship) models have been employed to predict the biological activity of CM-29 based on its chemical structure. These models suggest that modifications to the thiomorpholine group could enhance its potency against targeted kinases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of CM-29 compared with other quinoline derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|---|

| CM-29 | CM-29 | Anticancer, Antimicrobial | ~10 | Flt-3 |

| Compound A | Compound A | Anticancer | ~12 | B-Raf |

| Compound B | Compound B | Antimicrobial | ~15 | Various |

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of CM-29 in live models.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which CM-29 exerts its effects will be crucial for optimizing its use in clinical settings.

Eigenschaften

IUPAC Name |

[4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c1-28-19-12-20(29-2)18(11-16(19)23)25-21-14-5-3-4-6-17(14)24-13-15(21)22(27)26-7-9-30-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKUNHQWNOBZDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.